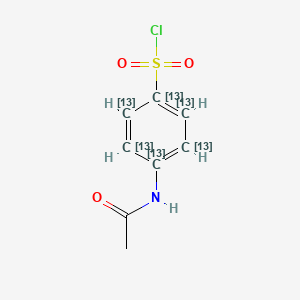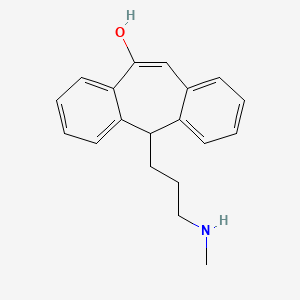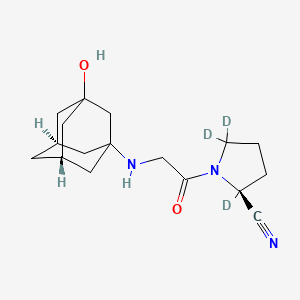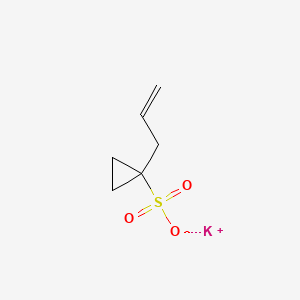
Métopimazine-d6
Vue d'ensemble
Description
Metopimazine-d6 is a deuterium-labeled version of Metopimazine . Metopimazine is a peripherally restricted, dopamine D2 receptor antagonist that has been used for decades to treat acute nausea and vomiting . It is currently under clinical investigation for the treatment of gastroparesis (GP) .
Synthesis Analysis
Metopimazine-d6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Metopimazine molecule . This is typically done as a tracer for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Metopimazine-d6 is C22H27N3O3S2 . The IUPAC name is 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide . The molecular weight is 451.6 g/mol .Chemical Reactions Analysis
Metopimazine undergoes high first-pass metabolism that produces Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .Physical And Chemical Properties Analysis
Metopimazine-d6 has a molecular weight of 451.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 451.18704455 g/mol . The Topological Polar Surface Area is 117 Ų .Applications De Recherche Scientifique
Chromatographie d'échange d'ions (CEI) Calibration
“Métopimazine-d6” est utilisé dans les applications de chromatographie d'échange d'ions pour l'étalonnage des instruments, qui peut être appliqué à l'analyse environnementale ou alimentaire et au contrôle de la qualité .
Recherche antiémétique
Il est également utilisé comme forme marquée de métopimazine (MPZ) dans la recherche en tant qu'antiémétique, c'est-à-dire une substance qui aide à prévenir les vomissements et les nausées .
Applications d'isotopes stables
En outre, “this compound” sert d'isotope stable dans diverses applications telles que le développement de médicaments et les études métaboliques .
Mécanisme D'action
Target of Action
Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .
Mode of Action
Metopimazine-d6 exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, Metopimazine-d6 prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .
Biochemical Pathways
The primary biochemical pathway affected by Metopimazine-d6 is the dopaminergic pathway. By blocking the D2 and D3 receptors, Metopimazine-d6 disrupts the normal functioning of this pathway, leading to its antiemetic effects .
Pharmacokinetics
Metopimazine-d6 undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .
Result of Action
The molecular and cellular effects of Metopimazine-d6’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, Metopimazine-d6 prevents the transmission of signals that induce these symptoms . This makes Metopimazine-d6 an effective treatment for conditions such as gastroparesis .
Action Environment
While specific studies on environmental factors influencing Metopimazine-d6’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy
Safety and Hazards
Orientations Futures
Metopimazine is currently under clinical investigation for the treatment of gastroparesis (GP) . The metabolism by liver amidase, an enzyme family not well defined in small molecule drug metabolism, with minimal metabolism by CYPs, differentiates this drug from current D2 antagonists used or in development for the treatment of GP .
Analyse Biochimique
Biochemical Properties
Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .
Cellular Effects
Metopimazine-d6 is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that Metopimazine-d6 may also interact with these receptors to exert its effects.
Molecular Mechanism
The molecular mechanism of action of Metopimazine-d6 is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Temporal Effects in Laboratory Settings
Peak serum concentrations are reached within 60 minutes after fasting oral administration .
Metabolic Pathways
Metopimazine-d6 is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Transport and Distribution
Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .
Propriétés
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-NPUHHBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676045 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215315-86-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)









